2-(3-羟基苯氧基)-N-甲基乙酰胺

描述

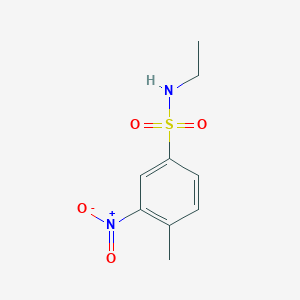

“2-(3-hydroxyphenoxy)-N-methylacetamide” is a chemical compound that is a derivative of phenol . Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .

Synthesis Analysis

The synthesis of this compound involves innovative synthetic methods that have been developed for the preparation of m-aryloxy phenols . These methods allow for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds . For instance, one method involves condensing 4-(3-hydroxyphenoxy) benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic hydroxy benzotriazole (HOBt) .Molecular Structure Analysis

The molecular structure of “2-(3-hydroxyphenoxy)-N-methylacetamide” is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(3-hydroxyphenoxy)-N-methylacetamide” include hydroxylation of benzenes, nucleophilic aromatic substitutions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions . These reactions are part of the innovative synthetic methods developed for the preparation of m-aryloxy phenols .科学研究应用

抗抑郁潜力

研究强调了某些化学物质在开发新抗抑郁药方面的潜力。例如,AMPA 受体激动剂,类似于 2-(3-羟基苯氧基)-N-甲基乙酰胺,已证明具有确切的抗抑郁作用,起效时间快,类似于氯胺酮,但没有 NMDA 受体拮抗剂通常相关的严重副作用。这表明未来抗抑郁药开发的重点是 AMPA 激动剂,这是一个有希望的方向 (Yang et al., 2012)。

环境和生物效应

Kennedy (2001) 综述了乙酰胺及其衍生物(包括 N-甲基乙酰胺)的生物效应,强调了这些化合物的商业重要性和有关其生物后果的大量信息。这篇综述强调了需要更新的信息,以考虑这些材料的生物反应和环境毒理学 (Kennedy, 2001)。

抗抑郁药的治疗机制

Zanos 等人 (2018) 的一篇综述讨论了氯胺酮及其代谢物的药理学,包括它们在疼痛和抑郁治疗中的治疗机制。这篇综述提供了对氯胺酮药理学靶标的见解,这些靶标可能与 2-(3-羟基苯氧基)-N-甲基乙酰胺的靶标类似,有助于其临床效果,突出了靶向 NMDA 受体的复杂性以及氯胺酮代谢物在理解其抗抑郁疗效方面可能的相关性 (Zanos et al., 2018)。

高级氧化工艺

Qutob 等人 (2022) 研究了高级氧化工艺 (AOP) 对扑热息痛的降解,该工艺会产生各种副产物。这项研究对包括乙酰胺在内的副产物的发现有助于了解药物化合物的环境归趋和毒性及其通过 AOPs 的降解。鉴于 2-(3-羟基苯氧基)-N-甲基乙酰胺在环境中存在的可能性,此类工艺可能与类似化合物相关 (Qutob et al., 2022)。

作用机制

Target of Action

Similar compounds have been studied for their inhibitory effects on certain enzymes

Mode of Action

It’s known that similar compounds can interact with their targets and cause changes in their function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways . These pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

Similar compounds have been found to have high gi absorption and bbb permeability . The impact of these properties on the bioavailability of the compound would depend on various factors, including its chemical structure and the physiological conditions of the body.

Result of Action

Similar compounds have been found to have significant antibacterial and antitubercular properties . These effects would be the result of the compound’s interaction with its targets and its impact on various biochemical pathways.

Action Environment

The action, efficacy, and stability of 2-(3-hydroxyphenoxy)-N-methylacetamide can be influenced by various environmental factors. For instance, similar compounds have been found to be biodegradable by marine-derived fungi, suggesting that they can be broken down in certain environmental conditions . Additionally, the presence of other substances in the environment can also affect the action of the compound .

属性

IUPAC Name |

2-(3-hydroxyphenoxy)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10-9(12)6-13-8-4-2-3-7(11)5-8/h2-5,11H,6H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLMJPXVQQEDOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC=CC(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Prop-2-yn-1-yloxy)phenyl]methanol](/img/structure/B3131089.png)

![N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide](/img/structure/B3131106.png)

![Propyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B3131121.png)

![N-[3-(Acetylamino)phenyl]-2-bromoacetamide](/img/structure/B3131127.png)